

Application Note: Determination of Enduracidin Minimum Inhibitory Concentration (MIC) by Broth Microdilution

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Compound of Interest

Compound Name: *Enduracidin*

Cat. No.: *B576705*

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Introduction

Enduracidin, also known as enramycin, is a polypeptide antibiotic produced by *Streptomyces fungicidus*. It exhibits potent bactericidal activity primarily against Gram-positive bacteria, including clinically important pathogens like methicillin-resistant *Staphylococcus aureus* (MRSA), vancomycin-resistant *Enterococcus* (VRE), and *Clostridium perfringens*. The mechanism of action involves the inhibition of MurG, an essential enzyme in the final stages of peptidoglycan biosynthesis, which disrupts bacterial cell wall integrity and leads to cell lysis.[1] [2] Due to its efficacy, determining the Minimum Inhibitory Concentration (MIC) of **enduracidin** is a critical step for antimicrobial susceptibility testing, drug development research, and clinical monitoring. The MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism in vitro after overnight incubation.[3] [4] This protocol details the standardized broth microdilution method for determining the MIC of **enduracidin**, a technique widely considered the "gold standard" for susceptibility testing.[3][5]

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of **enduracidin** in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth in the wells of a microtiter plate is determined. The MIC value is the lowest concentration of **enduracidin** at which no visible growth is

observed.[3][4] This method provides a quantitative result of the antibiotic's potency against a specific microorganism.[6][7]

Detailed Experimental Protocol

Materials and Reagents

- **Enduracidin:** Analytical standard powder (potency provided by manufacturer).
- Bacterial Strains:
 - Test organisms (e.g., *Staphylococcus aureus*, *Clostridium perfringens*).
 - Quality Control (QC) strain (e.g., *Staphylococcus aureus* ATCC® 29213™, *Clostridium perfringens* ATCC® 13124™).[8][9]
- Growth Media:
 - Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most aerobic Gram-positive bacteria. [5]
 - Appropriate supplemented anaerobic broth (e.g., Brucella broth with hemin and vitamin K) for anaerobic bacteria like *C. perfringens*.
- Reagents for Stock Solution:
 - Dilute Hydrochloric Acid (HCl) or Dimethylformamide (DMF) as **enduracidin** is freely soluble in these.[2]
 - Sterile deionized water.
- Equipment and Consumables:
 - Sterile 96-well, U-bottom microtiter plates and lids.[10]
 - Multichannel and single-channel micropipettes.
 - Sterile pipette tips and reagent reservoirs.

- Incubator (aerobic or anaerobic as required) set to 35-37°C.[11]
- Spectrophotometer or McFarland turbidity standards (0.5 standard).[3]
- Sterile tubes (e.g., 1.5 mL, 15 mL, 50 mL).
- Vortex mixer.
- Syringe filters (0.22 µm pore size), if filter-sterilizing stock solution.[3]

Preparation of Enduracidin Stock Solution

Proper preparation of the antibiotic stock solution is critical for accurate MIC results.

- Calculate Weight: Use the manufacturer's stated potency (µg/mg) to calculate the precise weight of **enduracidin** powder needed. The following formula can be used:
 - $\text{Weight (mg)} = (\text{Volume (mL)} \times \text{Desired Concentration (}\mu\text{g/mL)}) / \text{Potency (}\mu\text{g/mg)}$
 - Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 950 µg/mg:
 - $\text{Weight} = (10 \text{ mL} \times 1280 \mu\text{g/mL}) / 950 \mu\text{g/mg} = 13.47 \text{ mg.}$
- Dissolution: **Enduracidin** is slightly soluble in water but freely soluble in dilute HCl or DMF. [2] Accurately weigh the calculated amount of powder and dissolve it in the appropriate solvent to create a high-concentration primary stock (e.g., 1280 µg/mL). Ensure complete dissolution.
- Sterilization & Storage:
 - If the solvent is not self-sterilizing (like 100% ethanol), the stock solution may be filter-sterilized using a 0.22 µm syringe filter.[3] Confirm that the filter material does not bind to the polypeptide antibiotic.
 - Dispense the stock solution into sterile aliquots in small volumes (e.g., 1 mL).
 - Store aliquots at -20°C or lower to maintain stability.[2] Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum

- Subculture: From a stock culture, streak the test organism and QC strain onto a suitable non-selective agar plate and incubate for 18-24 hours at 35-37°C.
- Prepare Suspension: Select 3-5 morphologically similar colonies from the fresh agar plate and transfer them to a tube containing sterile saline or broth.
- Standardize Inoculum: Vortex the suspension thoroughly. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[3] This corresponds to approximately $1-2 \times 10^8$ CFU/mL for *S. aureus*.
- Final Dilution: Within 15-30 minutes of standardization, dilute the suspension in the appropriate test broth (e.g., CAMHB) to achieve the final target inoculum density of approximately 5×10^5 CFU/mL in each well of the microtiter plate.[3] This is typically achieved by a 1:100 or 1:200 dilution of the standardized suspension into the broth.

Broth Microdilution Procedure

- Plate Setup: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
- Prepare Working Solution: Create a working solution of **enduracidin** at twice the highest desired final concentration (e.g., if the highest test concentration is 64 µg/mL, prepare a 128 µg/mL solution in broth).
- Serial Dilution:
 - Add 100 µL of the **enduracidin** working solution to the wells in column 1. This results in a total volume of 200 µL at twice the desired starting concentration.
 - Using a multichannel pipette, mix the contents of column 1 by pipetting up and down several times.
 - Transfer 100 µL from column 1 to column 2. Mix thoroughly.
 - Repeat this twofold serial dilution process across the plate to the desired final concentration (e.g., column 10).

- After the last transfer, discard the final 100 µL from the last column (e.g., column 10) to ensure all wells have a final volume of 100 µL before inoculation.[\[10\]](#)
- Column 11 serves as the positive growth control (no antibiotic).
- Column 12 serves as the sterility control (no bacteria, only broth).[\[10\]](#)
- Inoculation: Add 100 µL of the final diluted bacterial inoculum (prepared in step 3.4) to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (column 12). The final volume in each test well is now 200 µL, and the final inoculum density is $\sim 5 \times 10^5$ CFU/mL.
- Incubation: Cover the plate with a lid and incubate at 35-37°C for 16-20 hours under the appropriate atmospheric conditions (aerobic for *S. aureus*, anaerobic for *C. perfringens*).[\[5\]](#)

Reading and Interpreting Results

- Examine Controls: Before reading the test wells, check the control wells.
 - Sterility Control (Column 12): Must show no visible growth (clear broth).
 - Growth Control (Column 11): Must show distinct turbidity or a pellet of growth at the bottom of the well.
- Determine MIC: Examine the test wells (columns 1-10), starting from the lowest concentration and moving to the highest. The MIC is the lowest concentration of **enduracidin** that shows no visible bacterial growth.[\[3\]](#)[\[12\]](#)
- Quality Control: The MIC value obtained for the QC strain must fall within the acceptable range established by standard guidelines (e.g., CLSI) or internal laboratory validation.[\[4\]](#)[\[13\]](#)
If the QC result is out of range, the test results are considered invalid.

Data Presentation

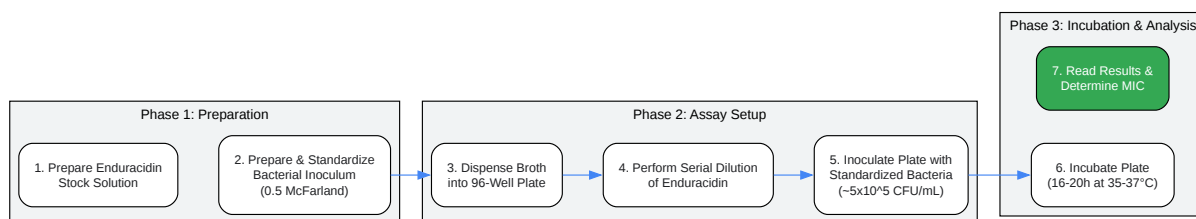
The following table summarizes reported MIC values for **enduracidin** against various Gram-positive bacteria.

Microorganism	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
Staphylococcus aureus (including MRSA)	0.09 - 0.56	-	-	[8]
Staphylococcus spp.	0.0005 - 4.0	-	-	[14]
Clostridium perfringens (chicken isolates)	0.12 - 0.5	0.25	0.5	[15]
Clostridium perfringens (swine isolates)	≤0.03 - 0.5	0.12	0.25	[9]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the **enduracidin** MIC determination protocol.



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Caption: Workflow for **Enduracidin** MIC Determination.

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